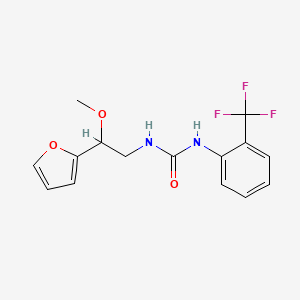

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

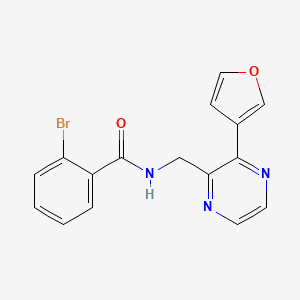

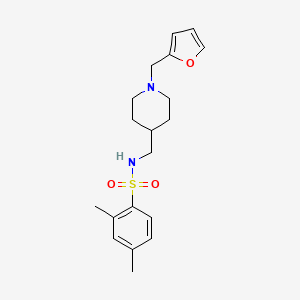

This compound contains several interesting functional groups. The furan ring is a heterocyclic compound with a five-membered ring structure, which includes an oxygen atom . The trifluoromethyl group is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom . The urea group is a functional group consisting of a carbonyl group flanked by two amine groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The trifluoromethyl group could potentially be introduced via a process known as radical trifluoromethylation . The furan ring could be formed through a variety of methods, including cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring, trifluoromethyl group, and urea group would each contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups it contains. For example, the trifluoromethyl group is known to be quite reactive and could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .Scientific Research Applications

Synthesis of CF3-Containing N-Heterocycles

The compound is utilized in the synthesis of trifluoromethylated N-heterocycles, leveraging its furan derivative as a key intermediate. This approach has opened new synthetic routes to pyrazoles, pyrazolines, isoxazolines, and quinoxaline derivatives, providing valuable scaffolds for pharmaceutical research and development (Bazhin et al., 2015).

Aza-Piancatelli Rearrangement

In another notable application, the furan-2-yl derivative is involved in the aza-Piancatelli rearrangement, facilitating the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This methodology is praised for its efficiency, offering good yields and high selectivity in a short reaction time (Reddy et al., 2012).

Anti-Parkinsonian Agents

The compound's structural motif has been explored in the design and synthesis of thiazolyl urea derivatives as potential anti-Parkinsonian agents. These derivatives demonstrated promising pharmacological profiles, suggesting the compound's role in neuroprotective therapy for Parkinson's disease (Azam et al., 2012).

5-Lipoxygenase Inhibitory Activities

In pharmacological research, derivatives of furan-2-yl have been synthesized and evaluated for their 5-lipoxygenase inhibitory activities. This enzyme is a target for anti-inflammatory and anti-asthmatic drugs, indicating the compound's potential in developing new therapeutic agents (Ohemeng et al., 1994).

Antimicrobial Activity

The synthesized 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea derivative has shown a broad spectrum of antimicrobial activity, suggesting its potential for medicinal purposes and the development of novel drugs (Donlawson et al., 2020).

Inhibition of Translation Initiation

Research has identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase, inhibiting cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. This provides a foundation for developing potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Future Directions

properties

IUPAC Name |

1-[2-(furan-2-yl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O3/c1-22-13(12-7-4-8-23-12)9-19-14(21)20-11-6-3-2-5-10(11)15(16,17)18/h2-8,13H,9H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJQLLJZHLXCFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide](/img/structure/B2677035.png)

![1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2677038.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2677040.png)

![2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile](/img/structure/B2677045.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2677048.png)

![3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2677049.png)

![Ethyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2677054.png)